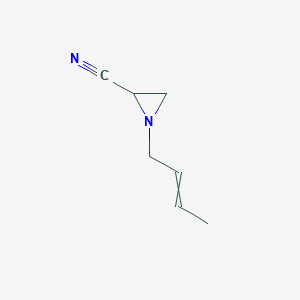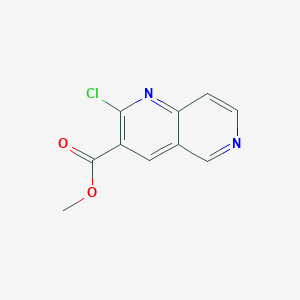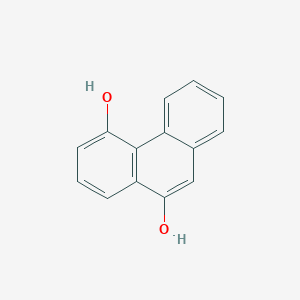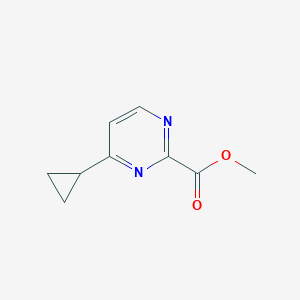![molecular formula C9H15N3O2 B13971128 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminopropanoyl)-1,6-diazaspiro[34]octan-2-one is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group can be introduced through an amide bond formation reaction. This step may involve the use of reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(2-Aminopropanoyl)-1,6-diazaspiro[3
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: It has been investigated for its interactions with biological targets, particularly sigma-1 receptors.
Medicine: The compound has shown promise as a sigma-1 receptor antagonist, which could be useful in the development of novel analgesics and treatments for pain management
Mecanismo De Acción
The mechanism by which 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one exerts its effects involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and modulation of cell survival pathways. By antagonizing sigma-1 receptors, the compound can enhance the analgesic effects of opioids and prevent the development of opioid tolerance .
Comparación Con Compuestos Similares
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one can be compared with other sigma-1 receptor antagonists, such as:
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: These compounds also act as sigma-1 receptor antagonists and have been studied for their potential in pain management.
2,6-Diazaspiro[3.4]octan-7-one Derivatives: These derivatives share a similar spirocyclic core and have shown efficacy in enhancing the analgesic effects of opioids
The uniqueness of this compound lies in its specific structure and its ability to interact with sigma-1 receptors, making it a promising candidate for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
7-(2-aminopropanoyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-6(10)8(14)12-3-2-9(5-12)4-7(13)11-9/h6H,2-5,10H2,1H3,(H,11,13) |
Clave InChI |
IZXIOIQEOAZCLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC2(C1)CC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


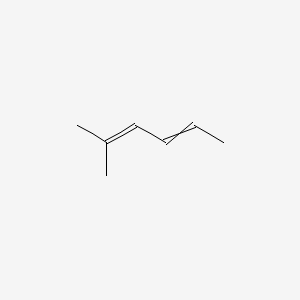
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
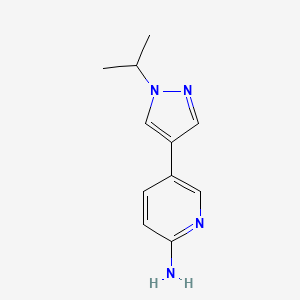
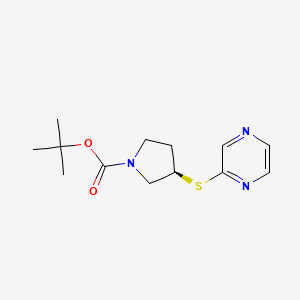
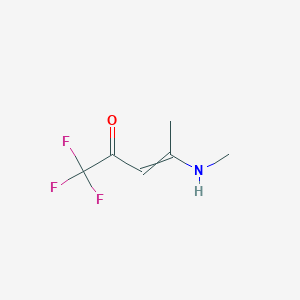
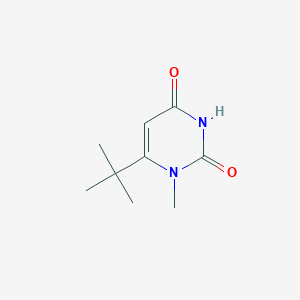

![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)

